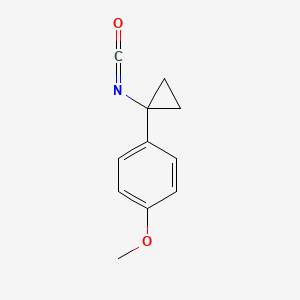
(1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine is an organic compound with the molecular formula C10H16N2O It is characterized by the presence of a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 5-methylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of appropriate precursors such as 3-methyl-2-butanone and hydroxylamine hydrochloride under acidic conditions.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentylmagnesium bromide reacts with a suitable electrophile.
Methanamine Attachment: The final step involves the attachment of the methanamine group to the cyclopentyl ring, which can be achieved through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the isoxazole ring or the methanamine group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products:
Oxidation Products: Oxides or imines.
Reduction Products: Reduced derivatives of the isoxazole ring or methanamine group.
Substitution Products: Compounds with substituted nucleophiles at the methanamine position.
Scientific Research Applications
(1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(1-(5-Methylisoxazol-3-yl)cyclohexyl)methanamine: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanamine: Similar structure with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness: (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine is unique due to its specific combination of the cyclopentyl group and the 5-methylisoxazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
[1-(5-methyl-1,2-oxazol-3-yl)cyclopentyl]methanamine |
InChI |
InChI=1S/C10H16N2O/c1-8-6-9(12-13-8)10(7-11)4-2-3-5-10/h6H,2-5,7,11H2,1H3 |
InChI Key |
LSMYRAPWUJODLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2(CCCC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


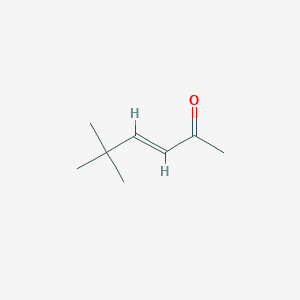
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
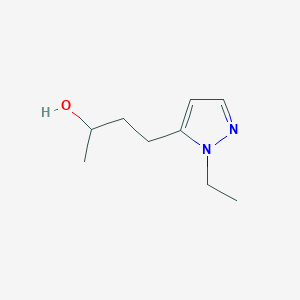
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)

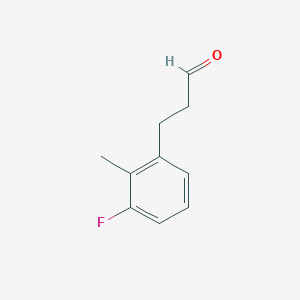


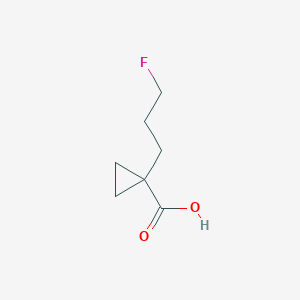
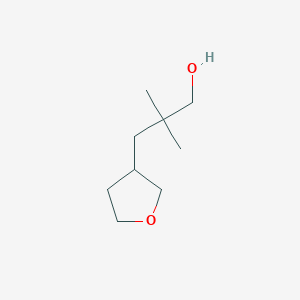
![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)


